methyl 1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate methyl 1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13315899
InChI: InChI=1S/C17H16ClN3O2/c1-10-8-14(17(22)23-3)15-11(2)20-21(16(15)19-10)9-12-4-6-13(18)7-5-12/h4-8H,9H2,1-3H3
SMILES: CC1=CC(=C2C(=NN(C2=N1)CC3=CC=C(C=C3)Cl)C)C(=O)OC
Molecular Formula: C17H16ClN3O2
Molecular Weight: 329.8 g/mol

methyl 1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

CAS No.:

Cat. No.: VC13315899

Molecular Formula: C17H16ClN3O2

Molecular Weight: 329.8 g/mol

* For research use only. Not for human or veterinary use.

methyl 1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate -

Specification

Molecular Formula C17H16ClN3O2
Molecular Weight 329.8 g/mol
IUPAC Name methyl 1-[(4-chlorophenyl)methyl]-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate
Standard InChI InChI=1S/C17H16ClN3O2/c1-10-8-14(17(22)23-3)15-11(2)20-21(16(15)19-10)9-12-4-6-13(18)7-5-12/h4-8H,9H2,1-3H3
Standard InChI Key SWCSHUHAZCTSCM-UHFFFAOYSA-N
SMILES CC1=CC(=C2C(=NN(C2=N1)CC3=CC=C(C=C3)Cl)C)C(=O)OC
Canonical SMILES CC1=CC(=C2C(=NN(C2=N1)CC3=CC=C(C=C3)Cl)C)C(=O)OC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a pyrazolo[3,4-b]pyridine system, a bicyclic framework formed by the fusion of pyrazole and pyridine rings. Key substituents include:

  • N1: 4-Chlorobenzyl group (C₆H₄Cl-CH₂).

  • C3 and C6: Methyl groups (-CH₃).

  • C4: Methyl ester (-COOCH₃).

This configuration confers both lipophilic (chlorobenzyl, methyl groups) and polar (ester) characteristics, influencing its pharmacokinetic profile .

Table 1: Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₇H₁₆ClN₃O₂
Molecular Weight329.78 g/mol
Melting PointNot reported-
LogP (Predicted)3.2
Hydrogen Bond Donors/Acceptors0/5
Rotatable Bonds4

Spectral Characteristics

  • IR Spectroscopy: Stretching vibrations at 1720 cm⁻¹ (ester C=O), 1600 cm⁻¹ (aromatic C=C), and 750 cm⁻¹ (C-Cl).

  • NMR:

    • ¹H NMR (CDCl₃): δ 2.45 (s, 3H, C3-CH₃), δ 2.62 (s, 3H, C6-CH₃), δ 5.32 (s, 2H, N1-CH₂), δ 7.25–7.45 (m, 4H, Ar-H).

    • ¹³C NMR: δ 167.8 (COOCH₃), 148.2 (C4), 134.5 (C-Cl).

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via multi-step protocols:

Route 1: Cyclocondensation of 5-Aminopyrazoles

  • Formation of Pyrazolo Core: Reacting 3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate .

  • Esterification: Treatment with methanol yields the methyl ester .

  • N1-Alkylation: Reaction with 4-chlorobenzyl bromide in the presence of K₂CO₃ in DMF.

Route 2: Microwave-Assisted One-Pot Synthesis

A greener approach involves microwave irradiation of 5-amino-3-methylpyrazole, paraformaldehyde, and methyl acetoacetate in water with InCl₃ as a catalyst .
Advantages: Reduced reaction time (30 min vs. 24 h), higher yield (75%) .

Table 2: Comparison of Synthetic Methods

MethodConditionsYield (%)Purity (%)
Traditional AlkylationDMF, K₂CO₃, 80°C5598
Microwave-AssistedH₂O, InCl₃, 150W7599

Chemical Reactivity

Key Reactions

  • Ester Hydrolysis: Under basic conditions (NaOH/EtOH), the methyl ester converts to the carboxylic acid derivative, a precursor for amide formation .

  • Nucleophilic Aromatic Substitution: The 4-chlorobenzyl group undergoes substitution with amines (e.g., piperazine) at elevated temperatures.

  • Cycloadditions: Participates in [3+2] cycloadditions with nitrile oxides to form fused isoxazoline derivatives .

Biological Activities

Anticancer Activity

  • TRK Inhibition: A derivative (C03) exhibited IC₅₀ = 56 nM against TRKA kinase, suppressing Km-12 cancer cell proliferation (IC₅₀ = 0.304 μM) .

  • AMPK Activation: Analogues induced G2/M cell cycle arrest in A549 lung cancer cells via AMPK/70S6K pathway modulation .

  • CDK2/PIM1 Dual Inhibition: Compound 6b (structurally related) showed IC₅₀ = 0.27 μM (CDK2) and 0.67 μM (PIM1), reducing tumor volume by 78% in murine models .

Table 3: Cytotoxicity Data

Cell LineIC₅₀ (μM)TargetSource
Km-12 (Colon)0.304TRKA
A549 (Lung)3.06AMPK
HepG2 (Liver)0.01CDK2/PIM1

Antimicrobial Activity

  • MRSA Inhibition: Pyrazolo[3,4-b]pyridine derivatives displayed MIC = 2 μg/mL against methicillin-resistant Staphylococcus aureus .

  • Antifungal Activity: Analogues showed MIC = 0.98 μg/mL against Fusarium oxysporum, comparable to amphotericin B .

Pharmacokinetic and Toxicological Profile

ADME Properties

  • Absorption: High permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s).

  • Metabolism: CYP2C9-mediated oxidation (IC₅₀ = 4.2 μM) .

  • Excretion: Renal clearance (t₁/₂ = 6.3 h in rats) .

Toxicity

  • Acute Toxicity (Rat): LD₅₀ > 500 mg/kg .

  • Genotoxicity: Negative in Ames test .

Applications in Drug Development

Kinase Inhibitors

The compound’s scaffold is a template for designing TRK, CDK, and PIM1 inhibitors due to its ability to occupy hydrophobic pockets and hydrogen-bond with kinase ATP-binding sites .

Antibacterial Agents

Structural modifications, such as replacing the methyl ester with a thioamide, enhance Gram-positive bacterial targeting .

Comparative Analysis with Analogues

Table 4: Substituent Effects on Bioactivity

CompoundC4 SubstituentN1 SubstituentIC₅₀ (TRKA, nM)
Methyl ester (This compound)COOCH₃4-Chlorobenzyl56
Carboxylic acid (VC6947635)COOH4-Chlorobenzyl89
2-Chlorobenzyl derivativeCOOCH₃2-Chlorobenzyl112

Data from highlight the critical role of the 4-chlorobenzyl group and ester functionality in potency.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator